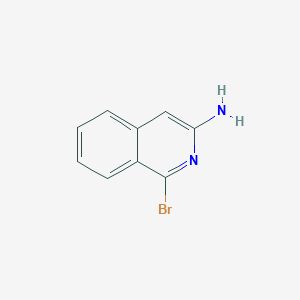

1-Bromoisoquinolin-3-amine

Beschreibung

Significance of the Isoquinoline (B145761) Scaffold in Heterocyclic Chemistry

The isoquinoline framework is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a multitude of biologically active compounds. nih.govrsc.orgacs.org Its prevalence is notable in natural products, particularly alkaloids, which exhibit significant pharmacological properties. numberanalytics.com

The isoquinoline skeleton is a cornerstone in the development of therapeutic agents across a wide spectrum of applications. nih.gov Research has demonstrated that compounds incorporating this scaffold can exhibit a range of pharmacological activities. nih.govresearchgate.net

Table 1: Reported Pharmacological Activities of Isoquinoline Derivatives

| Pharmacological Activity |

|---|

| Anticancer |

| Antimicrobial |

| Anti-inflammatory |

| Antidepressant |

| Antiviral |

| Antimalarial |

The versatility of the isoquinoline core allows for functionalization at various positions (C-1, C-3, C-4), enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. rsc.org The continuous development of novel synthetic methodologies to construct and modify the isoquinoline skeleton underscores its enduring importance in organic and medicinal chemistry. nih.govacs.org

Overview of Halogenated Aminoquinolines in Synthetic and Medicinal Contexts

The introduction of halogen atoms and amino groups onto the quinoline (B57606) or isoquinoline scaffold creates a class of compounds known as halogenated aminoquinolines. These modifications are strategically employed to modulate the physicochemical and biological properties of the parent molecule. nih.gov Halogenation, for instance, can influence a compound's reactivity, solubility, and its ability to form specific interactions with biological targets. nih.govcymitquimica.com

The amino group, a key functional group, can participate in various chemical reactions, including nucleophilic substitutions, and often plays a crucial role in the biological activity of the molecule. cymitquimica.com In medicinal chemistry, the 4-aminoquinoline (B48711) scaffold is particularly renowned, forming the basis for a number of antimalarial drugs. researchgate.net These compounds are known to accumulate in the acidic food vacuole of the malaria parasite, a key aspect of their mechanism of action. researchgate.net

The combination of a halogen and an amino group on the quinoline or isoquinoline ring system provides a versatile template for drug design and a valuable intermediate for further synthetic transformations. nih.govfrontiersin.org For example, 4-chloroquinolines are common precursors for the synthesis of 4-aminoquinolines through nucleophilic aromatic substitution (SNAr) reactions. nih.gov Similarly, bromo-substituted isoquinolines can participate in transition-metal catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. orgsyn.org The reactivity of the halogen atom provides a handle for chemists to build molecular complexity.

Research Trajectories of 1-Bromoisoquinolin-3-amine as a Synthetic Intermediate

This compound (C₉H₇BrN₂) is a specific halogenated aminoisoquinoline that serves as a highly useful starting material in organic synthesis. biosynth.comcore.ac.uk Its structure features a bromine atom at the 1-position and an amino group at the 3-position of the isoquinoline ring. This arrangement of functional groups makes it a versatile precursor for the construction of more elaborate heterocyclic systems.

A significant research trajectory for this compound involves its use in palladium-catalyzed cross-coupling reactions. Specifically, this compound has been successfully employed in Suzuki coupling reactions with o-nitrophenylboronic acid. core.ac.uk This reaction forms a new carbon-carbon bond at the 1-position, yielding 1-(2-nitrophenyl)isoquinolin-3-amines. These intermediates can then undergo a subsequent intramolecular reaction known as Cadogan cyclization, where treatment with a reducing agent like triethyl phosphite (B83602) leads to the formation of fluorescent indazolo[3,2-a]isoquinolin-6-amines. core.ac.uk This two-step process provides a concise route to a complex, tetracyclic heteroaromatic ring system. core.ac.uk

Table 2: Synthesis of Indazolo[3,2-a]isoquinolin-6-amines from this compound

| Step | Reaction Type | Reactant | Product |

|---|---|---|---|

| 1 | Suzuki Coupling | o-Nitrophenylboronic acid | 1-(2-Nitrophenyl)isoquinolin-3-amine |

The amino group at the 3-position also offers a site for further functionalization. For instance, after the formation of the indazolo[3,2-a]isoquinoline system, the amino group (now at the 6-position) can be transformed into other functional groups, such as amidines or can be replaced via diazotization reactions, further diversifying the accessible molecular structures. core.ac.uk

Furthermore, studies have investigated the reactivity of bromoisoquinolines with strong bases like potassium amide in liquid ammonia. researchgate.net While 1-bromoisoquinoline (B74834) is converted into 1-aminoisoquinoline, the reaction of 3-bromoisoquinoline (B184082) to form 3-aminoisoquinoline proceeds partially through a ring-opening and ring-closing mechanism (ANRORC). researchgate.net The presence of both the bromo and amino substituents in this compound makes its reactivity profile an area of continued interest for synthetic chemists exploring novel reaction pathways.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQUIUNIVDKHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302622 | |

| Record name | 1-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13130-79-5 | |

| Record name | 13130-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromoisoquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromoisoquinolin 3 Amine and Its Derivatives

Established Synthetic Pathways to 1-Bromoisoquinolin-3-amine

Direct synthesis of this compound often involves the introduction of the bromine atom onto a pre-formed isoquinolin-3-amine (B165114) core or the transformation of a suitably functionalized precursor.

The direct bromination of the isoquinoline (B145761) ring can be a complex process, with the position of substitution being highly dependent on the reaction conditions and the nature of the substituents already present on the ring. For instance, the bromination of unsubstituted isoquinoline in the gaseous phase at 450°C yields 1-bromoisoquinoline (B74834), while at 300°C, 3-bromoquinoline (B21735) is formed as the main product. researchgate.net In strong acids like concentrated H2SO4, isoquinoline is regioselectively monobrominated at the 5-position using N-bromosuccinimide (NBS). researchgate.net

A specific method for the synthesis of 1-haloisoquinolin-3-amines involves the cyclization of substituted 2-cyanobenzyl cyanides. thieme-connect.de Treatment of these precursors with hydrogen halides, such as hydrogen bromide (HBr), can lead to the formation of the 1-halo-substituted 3-aminoisoquinoline ring system. thieme-connect.de This pathway offers a direct route to the target scaffold, incorporating the amine and halogen functionalities in a single cyclization step.

| Precursor | Reagent | Product | Yield (%) |

| 2-cyanobenzyl cyanide | HBr in Ether/Benzene (B151609) | This compound | 66-95 |

| Substituted 2-cyanobenzyl cyanides | HI in Ether/AcOH | 1-Iodoisoquinolin-3-amine derivatives | 66-95 |

This interactive table summarizes the synthesis of 1-haloisoquinolin-3-amines via cyclization. thieme-connect.de

An alternative to direct bromination is the chemical transformation of other isoquinoline derivatives. A common strategy involves the use of a Sandmeyer-type reaction. For example, 3-aminoisoquinoline can be converted into 3-bromoisoquinoline (B184082). This involves diazotization of the amino group with a nitrite (B80452) source in the presence of hydrobromic acid, followed by decomposition of the diazonium salt, typically with a copper(I) catalyst, although in some cases the reaction proceeds without added copper. acs.org While this example illustrates the conversion of a 3-amino group to a 3-bromo group, similar principles could be applied if a suitable precursor, such as a 1,3-diaminoisoquinoline, were available to transform one of the amino groups into a bromine atom.

Another potential route involves starting with an isoquinoline that has a different leaving group at the 1-position, such as a hydroxyl group (isocarbostyril). For instance, 1-bromoisoquinoline can be prepared from isocarbostyril. acs.org This suggests that a 3-amino-isocarbostyril derivative could potentially be converted to this compound through treatment with a brominating agent like phosphorus oxybromide.

Novel Approaches for Isoquinoline Scaffold Construction Relevant to this compound

Modern synthetic chemistry has produced a variety of powerful methods for constructing the core isoquinoline ring system. These de novo approaches offer high flexibility for introducing a wide range of substituents.

Several classical name reactions provide the foundation for isoquinoline synthesis, relying on the cyclization of substituted β-phenylethylamine derivatives. pharmaguideline.comquimicaorganica.org

Bischler–Napieralski Reaction : This method involves the acylation of a β-phenylethylamine, followed by cyclodehydration using a Lewis acid like phosphorus pentoxide or phosphoryl chloride. wikipedia.orgtutorsglobe.com The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated (e.g., using palladium) to yield the aromatic isoquinoline. wikipedia.orgtutorsglobe.com

Pictet–Gams Reaction : A modification of the Bischler–Napieralski synthesis, this reaction uses a β-hydroxy-β-phenylethylamine. The presence of the hydroxyl group allows for dehydration to occur concurrently with cyclization, leading directly to the isoquinoline without a separate dehydrogenation step. quimicaorganica.orgwikipedia.org

Pictet–Spengler Reaction : In this reaction, a β-phenylethylamine is condensed with an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization. pharmaguideline.comwikipedia.org This method typically produces tetrahydroisoquinolines, which require subsequent oxidation to form the aromatic isoquinoline ring. tutorsglobe.com

Pomeranz–Fritsch Reaction : This synthesis uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in an acidic medium to form the isoquinoline. wikipedia.orgtutorsglobe.com This method is particularly useful for preparing unsubstituted isoquinoline and can be modified to access various derivatives. wikipedia.orgresearchgate.netsemanticscholar.org

| Reaction Name | Starting Materials | Key Reagents | Primary Product |

| Bischler-Napieralski | β-phenylethylamine, Acyl chloride/Anhydride | Lewis Acid (POCl3, P2O5) | 3,4-Dihydroisoquinoline |

| Pictet-Gams | β-Hydroxy-β-phenylethylamine | Lewis Acid (POCl3) | Isoquinoline |

| Pictet-Spengler | β-phenylethylamine, Aldehyde | Acid catalyst | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetoaldehyde acetal | Strong Acid (e.g., H2SO4) | Isoquinoline |

This interactive table provides a comparative overview of classical cyclization reactions for isoquinoline synthesis. pharmaguideline.comquimicaorganica.orgwikipedia.orgtutorsglobe.comresearchgate.netsemanticscholar.org

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including isoquinolines. These methods often feature high efficiency, regioselectivity, and functional group tolerance. nih.gov

One prominent strategy is the palladium-catalyzed annulation of internal alkynes with imines derived from o-iodobenzaldehydes. acs.org This approach allows for the construction of a wide variety of substituted isoquinolines in good to excellent yields. acs.org The reaction typically employs a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand and a base. acs.org

Another modern approach involves the palladium-catalyzed C–H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters. mdpi.com This method provides access to 3,4-substituted hydroisoquinolones, which can serve as precursors to fully aromatized isoquinolines. mdpi.com The use of palladium catalysis in the α-arylation of ketones followed by cyclization also represents a versatile route to polysubstituted isoquinolines and their N-oxides. nih.gov These advanced strategies provide convergent pathways to complex isoquinoline structures from readily available starting materials. nih.gov

A novel and elegant approach to the isoquinoline skeleton involves an intramolecular Diels-Alder reaction between an isobenzofuran (B1246724) and a nitrile. nih.govfigshare.com This reaction has been demonstrated through the coupling of 2-alkynylbenzaldehyde derivatives with β-cyanocarbene complexes. acs.org The key steps involve the in-situ formation of an isobenzofuran intermediate, which then acts as the diene. This diene undergoes an intramolecular [4+2] cycloaddition with a tethered nitrile group, which serves as the dienophile. acs.org This process has limited precedent, as the Diels-Alder reaction between a nitrile and an isobenzofuran is not commonly observed. nih.gov The success of this synthetic route is attributed to a subsequent deoxygenation of the initial cycloadduct, which drives the reaction equilibrium towards the formation of the stable, aromatic isoquinoline ring system. figshare.comacs.org

Ugi Multicomponent Reactions for Diverse Isoquinoline Scaffolds

The Ugi four-component reaction (U-4CR) is a powerful tool in organic synthesis for generating molecular diversity from simple starting materials. sciepub.comtcichemicals.comnih.govnih.govorganic-chemistry.org This reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form an α-acylamino carboxamide. sciepub.comorganic-chemistry.org The efficiency and high atom economy of the Ugi reaction make it an attractive strategy for the rapid assembly of complex molecules.

While the direct product of the Ugi reaction is not an isoquinoline, the versatility of the resulting α-acylamino carboxamide scaffold allows for subsequent post-cyclization transformations to construct the desired heterocyclic system. By carefully choosing the starting components, functionalities can be incorporated that facilitate intramolecular cyclization to yield diverse isoquinoline derivatives. For instance, the use of a 2-bromobenzaldehyde (B122850) in an Ugi reaction, followed by an intramolecular Heck reaction, can lead to the formation of a tetrahydroisoquinoline system.

The general mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the iminium ion, followed by nucleophilic attack of the carboxylate to form a stable α-acylamino carboxamide.

Table 1: Examples of Ugi-Based Reactions for Isoquinoline Scaffold Synthesis

| Starting Materials (General) | Key Post-Ugi Reaction | Resulting Scaffold |

|---|---|---|

| Aldehyde, Amine, Carboxylic Acid, Isocyanide | Intramolecular Cyclization | Diverse Isoquinoline Derivatives |

| 2-Bromobenzaldehyde, Allylamine, TMSN₃, Isocyanide | Intramolecular Heck Reaction | Tetrazolyl-1,2,3,4-tetrahydroisoquinolines |

| Aminoacetaldehyde diethyl acetal, various building blocks | Pomeranz–Fritsch or Schlittler–Müller Reaction | Substituted Isoquinolines |

Biosynthetic Routes to the Isoquinoline Scaffold (General Relevance)

In nature, the isoquinoline scaffold is a fundamental structural motif found in a vast array of biologically active alkaloids. nih.gov The biosynthesis of these compounds provides insight into the enzymatic construction of the isoquinoline core, which can inspire synthetic strategies. The primary precursors for the isoquinoline skeleton in most organisms are the amino acids tyrosine and, in some cases, tryptophan. nih.govegpat.com

The classical and most common biosynthetic pathway begins with tyrosine. nih.govegpat.com Tyrosine is first converted to dopamine (B1211576) through a series of enzymatic steps. Concurrently, tyrosine is also converted to 4-hydroxyphenylacetaldehyde. These two tyrosine-derived molecules then condense to form the central intermediate, (S)-norcoclaurine, which possesses the basic tetrahydroisoquinoline framework. From this point, a cascade of enzymatic modifications, including methylation, hydroxylation, and cyclization, leads to the vast diversity of benzylisoquinoline alkaloids.

More recently, a novel biosynthetic pathway has been identified in Streptomyces albus Del14 for the production of the isoquinolinequinone alkaloid mansouramycin D. nih.gov This pathway utilizes tryptophan as the primary precursor instead of tyrosine, demonstrating nature's alternative strategies for constructing the isoquinoline core. nih.gov Understanding these biosynthetic routes is of significant relevance as they can inform the development of biocatalytic and biomimetic approaches to synthesize complex isoquinoline derivatives.

Table 2: Key Precursors in Isoquinoline Biosynthesis

| Primary Precursor | Key Intermediates | Resulting Scaffold Class | Organism Type |

|---|---|---|---|

| Tyrosine | Dopamine, 4-hydroxyphenylacetaldehyde, (S)-Reticuline | Benzylisoquinoline Alkaloids | Plants |

| Tryptophan | Not fully elucidated | Isoquinolinequinone Alkaloids | Bacteria (Streptomyces) |

Strategies for Functionalizing the this compound Core

The functionalization of the pre-formed this compound core is crucial for creating analogues with diverse properties. Modern synthetic methodologies offer powerful tools for the selective modification of specific positions on the isoquinoline ring system.

Regioselective Functionalization Techniques

Regioselective functionalization allows for the modification of a specific position on the isoquinoline nucleus, which is often challenging due to the inherent reactivity of the heterocyclic system. Transition metal-catalyzed cross-coupling reactions are paramount in this regard. The bromine atom at the C1 position of this compound is a prime site for such transformations. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, can be employed to introduce a wide variety of substituents at this position, including aryl, alkyl, and amino groups.

Furthermore, the inherent electronic properties of the isoquinoline ring can be exploited. For instance, electrophilic aromatic substitution reactions would be directed to specific positions based on the directing effects of the existing bromo and amino substituents. However, direct C-H functionalization methods often provide a more versatile and atom-economical approach.

Table 3: Potential Regioselective Functionalization of this compound

| Position | Reaction Type | Potential Reagents/Catalysts | Introduced Functional Group |

|---|---|---|---|

| C1 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |

| C1 | Buchwald-Hartwig Amination | Amine, Pd catalyst | Substituted Amino |

| C4/C5/C8 | Directed C-H Functionalization | Various (see below) | Aryl, Alkyl, etc. |

Directed C-H Functionalization Methodologies

Directed C-H functionalization has emerged as a powerful strategy for the selective activation and modification of otherwise unreactive C-H bonds. acs.org This approach utilizes a directing group (DG) that coordinates to a transition metal catalyst and brings it into close proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization. acs.org For a molecule like this compound, the amino group at the C3 position or the nitrogen atom of the isoquinoline ring itself can act as a directing group.

Various transition metals, including rhodium(III), palladium(II), and copper(II), have been extensively used for the directed C-H functionalization of isoquinoline and related heterocyclic systems. rsc.orgrsc.orgnih.govmdpi.comorganic-chemistry.orgacs.orgrsc.org For example, rhodium(III)-catalyzed C-H activation has been successfully applied to the synthesis of isoquinolones through the annulation of benzamides with alkynes. rsc.orgrsc.orgorganic-chemistry.orgrsc.org Similarly, palladium-catalyzed C-H functionalization can be used to introduce aryl and other groups at various positions of the isoquinoline core, with the regioselectivity being controlled by the directing group and reaction conditions. nih.govumich.edunih.gov Copper-catalyzed methods are also valuable, particularly for C-N and C-S bond formations. nih.govacs.orgrsc.orgnih.govresearchgate.net

Table 4: Catalytic Systems for Directed C-H Functionalization of Isoquinoline Scaffolds

| Catalyst System | Directing Group | Position Functionalized | Type of Functionalization |

|---|---|---|---|

| [Cp*Rh(III)] | Amide | C8 | Annulation with alkynes |

| Pd(OAc)₂ | 8-Aminoquinoline | C5 | Arylation, Alkenylation |

| Cu(OAc)₂ | Pyridyl | C4 | Amination |

Electrophotocatalytic Functionalization Approaches

Electrophotocatalysis represents a modern and sustainable approach to organic synthesis that combines electrochemistry and photocatalysis to drive chemical transformations. These methods often proceed under mild conditions and can offer unique reactivity and selectivity. For the functionalization of the this compound core, electrophotocatalytic approaches could enable novel C-H functionalizations.

Recent studies have demonstrated the utility of photo- and electrocatalysis for the site-selective C-H functionalization of 8-aminoquinolines and their analogues. rsc.org These methods often involve the generation of radical intermediates under mild conditions, which can then react with the heterocyclic substrate. For instance, an isoquinoline-derived organic photocatalyst has been shown to facilitate the dehydrogenative cross-coupling of heteroarenes with alkanes and aldehydes using air as the oxidant. nih.gov Such strategies could potentially be adapted for the functionalization of this compound, allowing for the introduction of alkyl or acyl groups at various positions through C-H activation. The regioselectivity in these reactions would depend on the electronic and steric properties of the substrate and the nature of the photocatalyst and electrochemical conditions.

Chemical Reactivity and Transformation Pathways of 1 Bromoisoquinolin 3 Amine

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C1 position of the isoquinoline (B145761) core is a versatile handle for nucleophilic substitution, enabling the formation of new carbon-nitrogen and carbon-carbon bonds. This reactivity is central to the derivatization of the 1-Bromoisoquinolin-3-amine scaffold.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a staple in modern organic synthesis for constructing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.orgnih.gov

This methodology is highly applicable to heteroaryl halides, and while specific studies on this compound are not extensively detailed in prominent literature, the reaction is expected to proceed under standard conditions. The process typically employs a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand to stabilize the palladium catalyst, and a base. libretexts.org The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. wikipedia.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination This table is based on general procedures for aryl bromides, as specific data for this compound is not available.

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-110 °C |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 °C |

| PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | 90-120 °C |

Beyond cross-coupling chemistry, the bromine at the C1 position can potentially react with strong carbon nucleophiles, such as organolithium or Grignard reagents. However, transition-metal-catalyzed cross-coupling reactions are generally preferred for forming C-C bonds with aryl halides like this compound. These catalyzed reactions offer superior functional group tolerance and milder reaction conditions compared to traditional nucleophilic aromatic substitution (SNAr) pathways, which are typically less efficient for this class of substrate unless the ring is highly activated.

Cross-Coupling Chemistry of this compound

Cross-coupling reactions are fundamental to the synthetic utility of this compound, providing robust methods for creating carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are among the most efficient and versatile methods for the functionalization of aryl halides.

Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond between an organohalide and an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions, the commercial availability of a vast array of boronic acids, and its tolerance of a wide range of functional groups. youtube.comtcichemicals.com The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product. libretexts.org A base is required to activate the organoboron reagent for the transmetalation step. wikipedia.orgorganic-chemistry.org

Table 2: Representative Conditions for Suzuki Coupling This table presents typical conditions for Suzuki coupling of heteroaryl bromides.

| Catalyst | Boron Reagent | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ | Toluene/H₂O | 70-95% |

| PdCl₂(dppf) | Alkenylboronic ester | K₃PO₄ | Dioxane | 65-90% |

| Pd(OAc)₂ / SPhos | Heteroarylboronic acid | Cs₂CO₃ | THF/H₂O | 75-98% |

Sonogashira Coupling: The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle is believed to form a copper(I) acetylide intermediate that facilitates the transmetalation to the palladium center. libretexts.org

Studies on the structurally analogous 2-amino-3-bromopyridines demonstrate high efficiency in Sonogashira couplings with various terminal alkynes. scirp.org These findings strongly suggest that this compound would be an excellent substrate for similar transformations, yielding 1-alkynyl-isoquinolin-3-amine derivatives. scirp.org

Table 3: Sonogashira Coupling of 2-Amino-3-Bromopyridine Derivatives (Analogous System) Data adapted from a study on a closely related substrate, demonstrating expected reactivity. scirp.org

| Alkyne Partner | Conditions | Yield |

|---|---|---|

| Phenylacetylene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C | 96% |

| 4-Ethynylanisole | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C | 95% |

| 1-Ethynylcyclohexene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C | 80% |

| 3-Ethynylthiophene | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C | 89% |

Nickel-catalyzed cross-coupling has emerged as a cost-effective and powerful alternative to palladium-based systems. Nickel catalysts can facilitate a wide range of transformations, including the formation of C-C, C-N, and C-O bonds from aryl halides. nih.govnih.gov These reactions often proceed via similar mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination. nih.gov In some cases, particularly in photoredox catalysis, nickel can engage in radical-based mechanisms. researchgate.netthieme-connect.de Nickel catalysis is effective for coupling aryl bromides with various partners, and while specific studies on this compound are limited, its application is highly feasible given the established reactivity of nickel catalysts with heteroaromatic halides. nih.gov

Copper-catalyzed couplings, often referred to as Ullmann or Ullmann-type reactions, are classical methods for forming C-N, C-O, and C-S bonds. byjus.comorganic-chemistry.orgwikipedia.org The traditional Ullmann condensation requires harsh conditions (high temperatures and stoichiometric copper), but modern protocols often use catalytic amounts of a copper(I) source (e.g., CuI) with a ligand to facilitate the reaction under milder conditions. nih.gov These reactions are particularly useful for C-N bond formation between aryl halides and amines or amides. nih.gov The reactivity of the isoquinoline core in such reactions has been demonstrated, for instance, in the successful copper-catalyzed coupling of 4-bromoisoquinoline with amines. nih.govresearchgate.net This suggests that this compound would be a viable substrate for similar copper-catalyzed amination reactions.

Table 4: Representative Conditions for Copper-Catalyzed C-N Coupling (Ullmann-Type) This table presents typical conditions for the coupling of heteroaryl bromides with amines.

| Copper Source | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| CuI | L-Proline | K₂CO₃ | DMSO | 90-110 °C |

| Cu(OAc)₂ | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100-130 °C |

| CuI | (none) | K₂CO₃ | Deep Eutectic Solvent | 60-100 °C |

Reactivity of the Amino Group

The amino group at the C3 position of this compound is a primary determinant of its chemical reactivity, serving as a versatile handle for derivatization and as a key participant in the construction of fused heterocyclic systems.

The primary amino group of this compound is amenable to a range of derivatization reactions, allowing for the introduction of various functional groups. These transformations are fundamental in modifying the compound's physical and chemical properties. Common derivatization reactions include:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is crucial for installing a variety of acyl moieties.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, the reaction can be challenging to control, often leading to a mixture of mono- and dialkylated products.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

These derivatization reactions provide a pathway to a diverse array of substituted isoquinolines, each with potentially unique biological activities and chemical properties.

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acyl chloride/anhydride | Amide |

| Alkylation | Alkyl halide | Mono- and/or di-alkylated amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

The amino group of this compound, often in concert with the adjacent bromo substituent, is a key participant in cyclization reactions, leading to the formation of fused polycyclic heteroaromatic systems. These reactions are of significant interest in the synthesis of novel scaffolds for drug discovery.

One important class of reactions involves the condensation of the amino group with bifunctional reagents to construct a new heterocyclic ring. For instance, condensation with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyridinone rings.

Furthermore, the strategic positioning of the amino and bromo groups facilitates intramolecular cyclization reactions. For example, palladium-catalyzed intramolecular amination can be employed to form a new five- or six-membered ring, depending on the nature of the substituent introduced at the amino group.

Intermolecular cyclization reactions are also prevalent. The reaction of 3-bromoisoquinoline (B184082) derivatives with compounds such as propargyl alcohol can lead to the formation of pyrrolo[1,2-b]isoquinolines after a series of transformation steps. wikipedia.org Similarly, related isoquinoline amines can undergo cascade cyclization reactions with various partners to construct complex fused systems like imidazo[2,1-a]isoquinolines. researchgate.net

| Reaction Type | Reactant(s) | Resulting Fused System (Example) |

|---|---|---|

| Condensation | α,β-Unsaturated carbonyl compound | Fused Pyridinone |

| Intramolecular Amination | Amino-derivatized 1-bromoisoquinoline (B74834) | Fused Pyrrole or Piperidine |

| Intermolecular Cyclization | Propargyl alcohol | Pyrrolo[1,2-b]isoquinoline |

Reactivity of the Isoquinoline Ring System

The isoquinoline core of this compound is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the bromo and amino substituents further modulates this reactivity.

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Such reactions typically occur on the benzene ring portion of the isoquinoline nucleus, preferentially at the C5 and C8 positions. youtube.com

In the case of this compound, the directing effects of the existing substituents must be considered. The amino group at C3 is a strongly activating, ortho-, para-directing group, while the bromo group at C1 is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with the inherent reactivity of the isoquinoline ring, will determine the regioselectivity of EAS reactions.

Nitration: The introduction of a nitro group onto the aromatic ring is a key transformation. While direct nitration of primary amines can be complicated by the formation of unreactive ammonium salts in acidic media, nitration of bromoquinolines has been shown to be a viable method for functionalization. semanticscholar.orgcore.ac.uk

Halogenation: The introduction of additional halogen atoms can be achieved using various halogenating agents. The regioselectivity will be dictated by the combined directing effects of the existing substituents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important for the formation of carbon-carbon bonds. wikipedia.orgnih.gov However, these reactions are often challenging with highly deactivated or amine-containing substrates. chemrxiv.org

While less common than substitution reactions, the isoquinoline ring system can undergo rearrangement and ring fission reactions under specific conditions.

Rearrangement Reactions: Certain substituted isoquinolines and their N-oxides are known to undergo rearrangement reactions. For example, the Dimroth rearrangement involves the isomerization of heterocyclic systems where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgacs.orgresearchgate.netnih.gov Photochemical rearrangements of isoquinolinium ylides have also been reported. thieme-connect.de

Ring Fission Reactions: The isoquinoline ring is generally stable, but ring opening can occur under forcing conditions or with specific substitution patterns. For instance, the reaction of 3-bromoisoquinoline with potassium amide in liquid ammonia has been shown to proceed partially through a ring-opening mechanism (ANRORC). researchgate.net N-acylisoquinolinium salts can also be susceptible to nucleophilic attack leading to ring cleavage.

Computational Chemistry and Theoretical Studies on 1 Bromoisoquinolin 3 Amine

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govsumitomo-chem.co.jp It is widely employed to predict the geometries, energies, and spectroscopic properties of molecules, as well as to elucidate reaction mechanisms. sumitomo-chem.co.jp In the context of 1-Bromoisoquinolin-3-amine, DFT calculations can be instrumental in understanding its synthetic pathways and chemical transformations.

Theoretical calculations are essential for determining electronic states, which is particularly important for transition-metal catalysts often used in the synthesis of heterocyclic compounds. sumitomo-chem.co.jp DFT methods allow for the accurate calculation of the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. This information is crucial for determining the feasibility of a proposed reaction mechanism and for understanding the factors that control its rate and selectivity.

For instance, in the study of cycloaddition reactions involving heterocyclic compounds, DFT calculations have been used to investigate different mechanistic pathways, such as stepwise radical-mediated versus concerted cycloadditions. nih.gov By comparing the calculated activation energies for each pathway, researchers can determine the most likely mechanism. For a molecule like this compound, DFT could be used to model its synthesis, for example, through a Suzuki coupling reaction, by calculating the energies of the intermediates and transition states involved in the catalytic cycle. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Reaction Step of a this compound Analog

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +15.2 | First energetic barrier |

| Intermediate | -5.7 | A stable intermediate species |

| Transition State 2 | +12.8 | Second energetic barrier |

| Products | -20.5 | Final products of the reaction |

Note: This table presents hypothetical data to illustrate the type of information obtained from DFT calculations on a reaction mechanism.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, understanding where and how it will react is crucial for its application in synthesis and materials science. The electronic properties of the molecule, governed by the arrangement of its atoms and functional groups, dictate its reactivity.

The bromine atom at the 1-position and the amine group at the 3-position significantly influence the electron distribution within the isoquinoline (B145761) ring system. The bromine atom is an electron-withdrawing group, while the amine group is an electron-donating group. These opposing electronic effects create a complex pattern of reactivity.

Computational methods, particularly those based on quantum mechanics, can calculate various molecular properties that correlate with reactivity. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity).

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within a molecule, predicting where a nucleophilic, electrophilic, or radical attack is most likely to occur.

By analyzing these computed properties, chemists can predict the most probable sites for electrophilic or nucleophilic attack, as well as the regioselectivity of reactions such as halogenation, nitration, or substitution reactions. For this compound, these calculations could predict, for example, the preferred position of further substitution on the benzene (B151609) ring portion of the isoquinoline core.

In Silico Modeling for Ligand-Receptor Binding

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme (the receptor).

For this compound, which possesses a scaffold found in many biologically active compounds, molecular docking can be employed to explore its potential as an inhibitor for various enzymes. nih.govjapsonline.com The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the ligand (this compound) are obtained or modeled.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (often expressed as a docking score or binding energy) for each pose. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Studies on various isoquinoline derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes implicated in cancer and infectious diseases. nih.govnih.gov For example, docking studies have been used to investigate the binding of isoquinoline derivatives to the active site of enzymes like leucine (B10760876) aminopeptidase (B13392206) and HIV reverse transcriptase. nih.govnih.gov These studies help in understanding the structural basis of inhibition and guide the design of more potent and selective inhibitors.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value | Unit |

| Docking Score | -8.5 | kcal/mol |

| Estimated Inhibition Constant (Ki) | 250 | nM |

| Number of Hydrogen Bonds | 3 | - |

| Key Interacting Residues | GLU-121, LYS-45, TYR-188 | - |

Note: This table contains hypothetical data to exemplify the output of a molecular docking simulation.

Structure-Activity Relationship (SAR) Modeling using Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry and drug design. nih.govnih.gov These approaches aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Computational SAR and QSAR models use statistical methods to build mathematical relationships between molecular descriptors and a measured biological endpoint.

For a class of compounds like substituted isoquinolines, a QSAR study would involve:

Data Set Collection: A series of isoquinoline analogs with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, atomic charges), and topological features (e.g., connectivity indices).

Model Development: Statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that relates a subset of the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation methods to ensure its reliability.

QSAR models can provide valuable insights into the structural features that are important for biological activity. For instance, a QSAR study on isoquinoline derivatives might reveal that the presence of a hydrogen bond donor at a specific position and a certain range of lipophilicity are crucial for high potency. japsonline.com This information can then be used to design new, more active compounds. For this compound, a QSAR model could help to predict its biological activity based on its calculated descriptors and guide the synthesis of analogs with improved properties.

Table 3: Example of a Simple QSAR Equation for a Series of Isoquinoline Analogs

pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * HBD + 3.5

| Descriptor | Coefficient | Description |

| LogP | 0.5 | A measure of lipophilicity. |

| MW | -0.2 | Molecular weight. |

| HBD | 1.2 | Number of hydrogen bond donors. |

Note: This is a hypothetical QSAR equation for illustrative purposes. The coefficients indicate the relative importance and direction of the effect of each descriptor on the predicted biological activity (pIC50).

Based on a comprehensive review of available scientific literature, there is insufficient specific research data on the chemical compound "this compound" and its derivatives to generate a detailed article that adheres to the provided outline. The existing research primarily focuses on related, but structurally distinct, isoquinoline and quinoline (B57606) scaffolds.

Consequently, it is not possible to provide an in-depth, scientifically accurate article focusing solely on the "Research Applications in Medicinal Chemistry and Drug Discovery" for this compound as requested, because the specific findings regarding its derivatives as bioactive agents, their structure-activity relationships, pharmacophore development, and specific mechanisms in cancer (apoptosis induction and multidrug resistance modulation) are not available in the public research domain.

Information is available for broader categories of compounds such as:

3-Bromoisoquinoline (B184082) derivatives : These have been synthesized and evaluated for analgesic and anti-inflammatory activities. researchgate.net

Tetrahydroisoquinoline (THIQ) derivatives : This class of compounds has been extensively studied for a wide range of biological activities, including antitumor, antibacterial, and anti-HIV properties. nih.govnuph.edu.ua

Quinoline and Quinazoline derivatives : These related heterocyclic structures are widely investigated as anticancer agents, inhibitors of efflux pumps in multidrug-resistant bacteria, and their structure-activity relationships have been studied. arabjchem.orgnih.govnih.gov

However, generating content on these related compounds would violate the explicit instruction to focus solely on this compound. To maintain scientific accuracy and adhere strictly to the user's request, the article cannot be written.

Research Applications in Medicinal Chemistry and Drug Discovery

Antimicrobial and Antiviral Properties of Isoquinoline (B145761) Derivatives

The isoquinoline scaffold is a fundamental structure in many biologically active compounds, both natural and synthetic. researchgate.net Derivatives of isoquinoline have demonstrated significant potential as antimicrobial and antiviral agents.

Antibacterial and Antifungal Activity

Isoquinoline derivatives have been recognized for their antibacterial and antifungal properties. benthamdirect.com A variety of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) have been synthesized and evaluated for their bactericidal and fungicidal activities. nih.gov Many of these compounds showed high and broad-range bactericidal activity. nih.gov For instance, fluorophenylpropanoate ester 13 and halogenated phenyl- (17, 18) and phenethyl carbamates (21, 22) demonstrated noteworthy bactericidal effects. nih.gov

In terms of antifungal activity, fewer of the tested compounds were broadly effective. nih.gov However, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters (10 and 14) and chlorophenethyl carbamate (B1207046) 22 showed the most significant antifungal activity. nih.gov The antimicrobial activity is influenced by the substitutions on the isoquinoline ring, with substitutions at the 1 and 2-positions showing prominent effects. semanticscholar.org The presence of a quaternary nitrogen and a methylenedioxy group at specific positions can also enhance antibacterial and antifungal activity in certain isoquinoline alkaloids. eurekaselect.comresearchgate.net

| Compound Type | Example Compounds | Observed Activity |

| Tetrahydroisoquinoline Esters | Fluorophenylpropanoate ester 13, Chlorobenzoate ester 10, Chlorophenylpropanoate ester 14 | Bactericidal, Antifungal nih.gov |

| Tetrahydroisoquinoline Carbamates | Halogenated phenyl carbamates 17, 18, Halogenated phenethyl carbamates 21, 22, Chlorophenethyl carbamate 22 | Bactericidal, Antifungal nih.gov |

| Tricyclic Isoquinoline Derivatives | Compounds 8d and 8f | Antibacterial against Gram-positive pathogens mdpi.com |

Anti-HIV Activity

Certain isoquinoline alkaloids have been identified as potential leads for the development of new anti-HIV agents. eurekaselect.comresearchgate.net A series of isoquinoline-based compounds have been synthesized and shown to act as CXCR4 antagonists, which is relevant to their anti-HIV activity. mdpi.com One particular compound, 24c, displayed consistently low nanomolar activity in various assays, indicating its promise. mdpi.com The antiviral mechanisms of isoquinoline derivatives can be diverse, including the inhibition of viral entry and replication. mdpi.comsemanticscholar.org Structure-activity relationship studies have been crucial in improving the viral inhibitory effects of these compounds. mdpi.com

Anti-inflammatory and Analgesic Potential

Isoquinoline derivatives have been investigated for their anti-inflammatory and analgesic effects. benthamdirect.comsemanticscholar.org A study on 3-bromo isoquinoline derivatives suggested they possess noteworthy analgesic and anti-inflammatory activity. jptcp.com Molecular docking studies have been used to understand the binding interactions that result in these biological activities. jptcp.com

Another series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic effects. nih.gov Among these, compounds 2a and 2n showed the best anti-inflammatory activity, with inhibition rates of 95% and 92.7% respectively, and a 100% inhibition rate for analgesic effect, which was comparable or superior to indomethacin. nih.gov These compounds were found to be weak inhibitors of COX-1 but displayed moderate inhibitory effects on COX-2. nih.gov

| Compound Series | Key Findings |

| 3-Bromo Isoquinoline Derivatives | Noteworthy analgesic and anti-inflammatory activity. jptcp.com |

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | Compounds 2a and 2n showed significant anti-inflammatory and analgesic effects, with moderate COX-2 inhibition. nih.gov |

Neuropharmacological Investigations of Isoquinoline Derivatives

The neuropharmacological properties of isoquinoline alkaloids have been a subject of research, particularly concerning their neuroprotective effects. nih.gov Several tetrahydroisoquinoline derivatives have been found to have neurochemical properties similar to MPTP, a neurotoxin linked to Parkinson's disease, suggesting they may act as precursors to active neurotoxins that can destroy dopaminergic neurons. wikipedia.org

On the other hand, various isoquinoline alkaloids have been shown to exert neuroprotective effects through different mechanisms of action. nih.gov These mechanisms include promoting the proliferation of vascular endothelial cells and neuronal regeneration, which can help in the recovery from neuronal damage. nih.gov

Enzyme Inhibitory Activities of Isoquinoline Scaffolds (e.g., Topoisomerases, Phosphodiesterases)

The isoquinoline scaffold is present in numerous compounds that act as enzyme inhibitors. semanticscholar.org For example, certain azaindenoisoquinoline derivatives have been identified as potent inhibitors of topoisomerase I (Top1), an enzyme crucial for DNA replication and cell survival. nih.govnih.gov The 7-azaindenoisoquinolines, in particular, have shown the greatest Top1 inhibitory activity and cytotoxicity. nih.govnih.gov The introduction of a methoxy (B1213986) group into the D-ring of these compounds further improved their biological activities. nih.gov

Additionally, quaternary isoquinoline alkaloids like palmatine, berberine, and jatrorrhizine (B191652) have been evaluated for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammation. mdpi.com These compounds exhibited similar inhibitory activities with IC50 values in the micromolar range. mdpi.com

| Enzyme Target | Isoquinoline Derivative Class | Key Findings |

| Topoisomerase I | Azaindenoisoquinolines | 7-azaindenoisoquinolines are potent inhibitors with significant cytotoxicity. nih.govnih.gov |

| Soluble Epoxide Hydrolase | Quaternary Isoquinoline Alkaloids (Palmatine, Berberine, Jatrorrhizine) | Noncompetitive inhibition with IC50 values in the micromolar range. mdpi.com |

Advanced Material Science Applications

Development of Isoquinoline-Based Luminescent Materials

The inherent photophysical properties of the isoquinoline (B145761) core have spurred significant interest in developing novel luminescent materials. The electronic states and optical characteristics of isoquinoline and its derivatives have been a subject of extensive study.

Isoquinoline-3-amine derivatives are recognized for their fluorescent properties, positioning them as potential fluorophores. nih.gov The emission characteristics of these compounds can be tuned by modifying the substituents on the isoquinoline ring. For instance, a new family of fluorescent molecules, boroisoquinolines, has been developed by incorporating a difluoroboranyl group into a dihydroisoquinoline core, leading to efficient fluorescence in the 400–600 nm range with notably large Stokes shifts (often >100 nm). rsc.orgresearchgate.net

The photophysical properties, including absorption and emission maxima, are influenced by the specific derivative and the solvent used. nih.gov Studies on various isoquinoline derivatives reveal a range of emission maxima, demonstrating the tunability of their fluorescence.

Table 1: Photophysical Properties of Selected Isoquinoline Derivatives

| Compound | Solvent | Absorption Max (λmax abs, nm) | Emission Max (λmax em, nm) | Stokes Shift (Δυ, nm) | Fluorescence Quantum Yield (Φfl) |

|---|---|---|---|---|---|

| Boroisoquinoline Derivative 1 | Toluene | 480 | 584 | 104 | 0.89 |

| Boroisoquinoline Derivative 2 | Toluene | 493 | 600 | 107 | 0.88 |

| 1-(isoquinolin-3-yl)azetidin-2-one | 0.1 M H2SO4 | 275, 316 | 377 | 61 | 0.041 |

Note: The data presented is for illustrative purposes, based on studies of various isoquinoline derivatives, not specifically 1-Bromoisoquinolin-3-amine.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While specific studies on the AIE behavior of this compound are not widely documented, research on related quinoline-based systems demonstrates the potential for this class of compounds to exhibit AIE characteristics.

For example, quinoline-based fluorescent sensors have been synthesized that display excellent AIE properties in aqueous media, which have been utilized for the selective detection of metal ions and nitroaromatic compounds. nih.gov Similarly, materials exhibiting thermally activated delayed fluorescence (TADF) combined with AIE properties are of great interest for applications in organic light-emitting diodes (OLEDs). rsc.org The planar structure and potential for intermolecular interactions make isoquinoline derivatives, including this compound, intriguing candidates for the design of new AIE-active materials.

Isoquinoline Derivatives in Conductive Materials and Sensors

The π-conjugated nature of the isoquinoline ring system suggests its potential utility in the development of organic conductive materials and chemical sensors. The ability to modify the electronic properties of the isoquinoline core through functionalization is key to these applications. The presence of an amino group in this compound provides a site for further chemical modification, such as polymerization or grafting onto other conductive polymer backbones.

While direct applications of this compound in conductive materials are still an emerging area of research, the broader class of nitrogen-containing heterocyclic compounds has been explored for these purposes. For instance, the functionalization of pre-formed conducting polymers like polyaniline and polythiophene with various organic molecules can alter their conductivity and processing properties. nih.gov

In the realm of chemical sensing, the fluorescence of isoquinoline derivatives can be modulated by their interaction with specific analytes. The development of quinoline-based fluorescent sensors with AIE properties for the detection of Fe³⁺ ions and 4-nitrophenol (B140041) in aqueous solutions highlights the potential of this scaffold in creating sensitive and selective chemical sensors. nih.gov The amino and bromo substituents on the this compound ring could serve as active sites for binding to target analytes, leading to changes in its photophysical properties and enabling its use as a sensor.

Applications as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by carefully selecting the metal centers and organic linkers. Amino-functionalized ligands are widely used in the synthesis of MOFs to introduce reactive sites for post-synthetic modification or to directly impart specific functionalities to the framework.

This compound, with its nitrogen atoms in the isoquinoline ring and the exocyclic amino group, possesses suitable coordination sites to act as a ligand in the formation of MOFs. The use of biomolecules such as amino acids and nucleobases, which often contain nitrogen heterocycles, as building blocks for MOFs is a growing area of interest. uab.cat These bio-inspired MOFs can exhibit unique properties like chirality and biocompatibility.

Although the direct use of this compound as a ligand in MOF synthesis is not yet extensively reported, the synthesis of novel MOFs using other amino-functionalized carboxylate ligands with d¹⁰ metal ions has been demonstrated. frontiersin.org These MOFs have shown interesting fluorescence properties and potential as sensors for metal ions. The incorporation of a ligand like this compound into a MOF structure could lead to new materials with applications in gas storage, catalysis, and sensing.

Research into Corrosion Inhibition by Isoquinoline Derivatives

The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a common strategy to mitigate it. Compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are often effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

Isoquinoline and its derivatives have been investigated as corrosion inhibitors for various metals in acidic media. Studies on 1-Methylisoquinoline and 3-Methylisoquinoline have shown them to be effective inhibitors for the corrosion of mild steel in 1 M HCl. researchgate.netasrjetsjournal.org The inhibition efficiency of these compounds increases with their concentration.

The mechanism of inhibition is attributed to the adsorption of the isoquinoline molecules onto the steel surface, which follows the Langmuir adsorption isotherm. The presence of the nitrogen atom in the isoquinoline ring is crucial for this adsorption process. Given the structural similarities, this compound is expected to exhibit comparable or potentially enhanced corrosion inhibition properties due to the presence of additional heteroatoms (the amino nitrogen and bromine) that can participate in the adsorption process.

Table 2: Corrosion Inhibition Efficiency of 3-Methylisoquinoline for Mild Steel in 1 M HCl at 303 K

| Inhibitor Concentration (ppm) | Corrosion Rate (mg·cm⁻²·h⁻¹) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 1.12 | - |

| 100 | 0.45 | 59.8 |

| 200 | 0.31 | 72.3 |

| 300 | 0.22 | 80.4 |

| 400 | 0.16 | 85.7 |

| 500 | 0.11 | 90.2 |

Data adapted from a study on 3-Methylisoquinoline, a structural analog of this compound. researchgate.net

Spectroscopic and Structural Elucidation Studies for Novel 1 Bromoisoquinolin 3 Amine Derivatives and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-bromoisoquinolin-3-amine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of unique atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons and the amine (-NH₂) protons. The protons on the isoquinoline (B145761) ring system typically appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns (e.g., doublets, triplets) depend on their position relative to the nitrogen atom and the bromine and amine substituents. The protons of the -NH₂ group would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the isoquinoline core. The chemical shifts are influenced by the hybridization and the electronic environment. Aromatic carbons typically resonate in the δ 110-160 ppm range. Carbons directly attached to the electronegative nitrogen atom (C3 and C8a) and the bromine atom (C1) would be shifted to different extents. Quaternary carbons (those without attached hydrogens) often show weaker signals.

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic C-H | 120 - 140 | Represents the carbons in the benzene (B151609) portion of the isoquinoline ring. |

| Aromatic C=C (unsubstituted) | 125 - 150 | General range for carbons within the aromatic system. libretexts.org |

| C-NH₂ | 140 - 155 | The carbon atom (C3) bonded to the amine group is typically shifted downfield. |

| C-Br | 110 - 125 | The carbon atom (C1) attached to the bromine is influenced by halogen-induced shielding/deshielding effects. |

| C=N | 150 - 160 | The carbon atom adjacent to the ring nitrogen (C3) is significantly deshielded. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the N-H bonds of the primary amine, the C-N bond, the aromatic ring system, and the C-Br bond.

The most diagnostic peaks include:

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

N-H Bending: A medium to strong absorption band typically appears in the 1580-1650 cm⁻¹ range, resulting from the scissoring motion of the -NH₂ group. orgchemboulder.com

C=C and C=N Stretching: Multiple sharp bands in the 1400-1620 cm⁻¹ region are characteristic of the stretching vibrations within the isoquinoline aromatic ring system.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is typically observed in the 1250-1335 cm⁻¹ region. orgchemboulder.com

Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ indicates the C-H stretching of the aromatic ring. vscht.cz

C-Br Stretching: The carbon-bromine bond typically produces a weak to medium absorption in the fingerprint region, usually between 500-680 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine (N-H) | Bend (Scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic Ring (C=C/C=N) | Stretch | 1400 - 1620 | Medium-Strong, Multiple Bands |

| Aromatic C-N | Stretch | 1250 - 1335 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |

| C-Br | Stretch | 500 - 680 | Weak-Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

For this compound (C₉H₇BrN₂), the mass spectrum would exhibit a distinctive molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). wpmucdn.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The molecular weight of this compound is approximately 223.07 g/mol . Therefore, the mass spectrum would show prominent peaks at m/z ≈ 222 (for the ⁷⁹Br isotope) and m/z ≈ 224 (for the ⁸¹Br isotope).

Common fragmentation pathways for aromatic amines can involve the loss of small molecules or radicals. Alpha-cleavage is a predominant fragmentation mode for aliphatic amines, and while less straightforward in aromatic systems, cleavage adjacent to the amine can occur. miamioh.edulibretexts.org Potential fragmentation for this molecule could involve the loss of HCN (m/z 27) from the heterocyclic ring or the cleavage of the bromine atom.

| Ion | m/z (mass-to-charge ratio) | Notes |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | ~222 | Molecular ion with the lighter bromine isotope. |

| [M+2]⁺ (with ⁸¹Br) | ~224 | Molecular ion with the heavier bromine isotope; peak intensity is nearly equal to the M⁺ peak. wpmucdn.com |

| [M-Br]⁺ | ~143 | Fragment resulting from the loss of a bromine radical. |

| [M-HCN]⁺ | ~195/197 | Fragment from the loss of hydrogen cyanide from the isoquinoline ring, showing the bromine isotopic pattern. |

X-ray Crystallography for Absolute Structure Determination and Conformational Analysis

While NMR, IR, and MS provide evidence for the connectivity and composition of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional structure. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the absolute structure and revealing the conformation of the molecule in the solid state.

For a derivative of this compound, a successful crystal structure analysis would:

Confirm Connectivity: Unambiguously verify the positions of the bromine atom at C1 and the amine group at C3 on the isoquinoline framework.

Determine Molecular Geometry: Provide exact bond lengths (e.g., C-C, C-N, C-Br) and angles, which can offer insights into bond hybridization and strain within the bicyclic system. For example, the crystal structure of a related compound, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, was determined to be in the triclinic space group P-1. researchgate.net

Analyze Intermolecular Interactions: Reveal how molecules pack in the crystal lattice. This includes identifying non-covalent interactions such as hydrogen bonds (involving the -NH₂ group) and potential halogen bonds (involving the bromine atom), which influence the physical properties of the solid. researchgate.net

Assess Planarity: Determine the degree of planarity of the isoquinoline ring system, which can be distorted by bulky substituents.

Although a specific crystal structure for the parent this compound is not detailed here, analysis of similar bromo-substituted heterocyclic systems demonstrates the power of this technique. Data from such an analysis would be presented in a crystallographic information file (CIF), containing atomic coordinates, unit cell dimensions (a, b, c, α, β, γ), space group, and refinement statistics. researchgate.netsemanticscholar.org

| Parameter | Type of Information Provided | Significance |

|---|---|---|

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) | Defines the size and shape of the repeating unit in the crystal. |

| Space Group | e.g., P-1, P2₁/c | Describes the symmetry elements within the crystal lattice. |

| Bond Lengths (Å) | e.g., C1-Br, C3-N, C4-C5 | Confirms covalent bonding and provides insight into bond order and strength. |

| Bond Angles (°) | e.g., C2-C1-Br, N2-C3-C4 | Defines the local geometry around each atom. |

| Intermolecular Distances (Å) | e.g., N-H···N, C-H···Br | Identifies hydrogen bonds and other non-covalent interactions that dictate crystal packing. |

Conclusion and Future Research Directions

Current Challenges and Opportunities in 1-Bromoisoquinolin-3-amine Research

The primary challenge in the study of this compound lies in the development of efficient and regioselective synthetic methods. The synthesis of polysubstituted isoquinolines can be complex, often requiring harsh reaction conditions and resulting in mixtures of isomers that are difficult to separate. Specifically, the introduction of substituents at the C1 and C3 positions with high selectivity remains a significant hurdle.

Despite these synthetic challenges, this compound presents considerable opportunities for research and development. The bromine atom serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecular frameworks. This versatility allows for the systematic exploration of the chemical space around the isoquinoline (B145761) core to optimize biological activity or material properties.

Furthermore, the amino group at the C3 position is a key pharmacophoric element in many biologically active molecules, capable of forming crucial hydrogen bonds with biological targets. This feature makes this compound a valuable starting material for the synthesis of compounds with potential therapeutic applications. For instance, it has been utilized as a precursor for the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines, highlighting its potential in the development of novel molecular probes and imaging agents .

Table 1: Key Functional Groups of this compound and Their Research Implications

| Functional Group | Position | Synthetic Utility | Potential Applications |

| Bromine | C1 | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Introduction of diverse chemical moieties for SAR studies |

| Amino Group | C3 | Nucleophilic reactions, diazotization, amide bond formation | Key pharmacophore for biological target interaction, attachment of fluorophores or other functional units |

Emerging Synthetic Strategies for Complex Isoquinoline Architectures

Recent advancements in synthetic organic chemistry offer promising avenues for overcoming the challenges associated with the synthesis of complex isoquinolines like this compound and its derivatives. These emerging strategies provide milder and more efficient routes to diverse isoquinoline structures.

One of the most powerful modern techniques is transition-metal-catalyzed C-H activation and annulation . ijpsjournal.com These methods allow for the direct formation of the isoquinoline core from readily available starting materials, often with high atom economy and functional group tolerance. Rhodium(III) and Palladium-catalyzed reactions have been particularly successful in this regard. ijpsjournal.com

Photoredox catalysis has also emerged as a valuable tool for the synthesis and functionalization of heterocyclic compounds. ijpsjournal.com Visible-light-mediated reactions can proceed under mild conditions and enable unique bond formations that are not accessible through traditional thermal methods. This strategy could be employed for the late-stage functionalization of the this compound scaffold.

Furthermore, modular and convergent synthetic approaches are being developed for the rapid assembly of complex molecular architectures. nih.gov These strategies involve the synthesis of key building blocks that can be combined in a flexible manner to generate a library of diverse compounds. Such an approach would be highly beneficial for the exploration of structure-activity relationships (SAR) of this compound derivatives.

Prospects for Novel Therapeutic and Material Applications